N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a benzothiazole-based compound that has been found to have potent anti-tubercular activity . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Mode of Action
The mode of action of this compound involves its interaction with the DprE1 enzyme . This interaction inhibits the function of the enzyme, thereby disrupting the synthesis of arabinogalactan . This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to the immune response .
Biochemical Pathways
The action of this compound affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the Mycobacterium tuberculosis cell wall . This disruption can lead to downstream effects such as the weakening of the bacterial cell wall and increased susceptibility to the immune response .
Pharmacokinetics
The compound’s potent anti-tubercular activity suggests that it may have favorable bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the synthesis of arabinogalactan, the compound weakens the bacterial cell wall, making the bacteria more susceptible to the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
Uniqueness
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide stands out due to its sulfamoyl group, which enhances its solubility and bioavailability. This makes it more effective in biological applications compared to its analogs .
Properties
IUPAC Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S3/c13-21(17,18)7-3-4-8-10(6-7)20-12(14-8)15-11(16)9-2-1-5-19-9/h1-6H,(H2,13,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWKWTWCVMXEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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